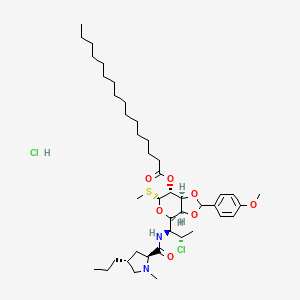
3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride involves several steps. The starting material, clindamycin, undergoes a series of chemical reactions to introduce the anisylidene and palmitate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used to study the interactions between proteins and other biomolecules. In medicine, it is used in the development of new drugs and therapies. Additionally, it has applications in the pharmaceutical industry for the production of high-quality reference materials .
Wirkmechanismus
The mechanism of action of 3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial ribosomes, inhibiting protein synthesis, and ultimately leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis .
Vergleich Mit ähnlichen Verbindungen
3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride can be compared with other similar compounds, such as clindamycin and its derivatives. Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . The uniqueness of this compound lies in its specific chemical modifications, which enhance its stability and efficacy in research applications. Similar compounds include clindamycin phosphate and clindamycin hydrochloride .
Eigenschaften
Molekularformel |
C42H70Cl2N2O7S |
|---|---|
Molekulargewicht |
818.0 g/mol |
IUPAC-Name |
[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C42H69ClN2O7S.ClH/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-22-34(46)49-39-38-37(50-41(51-38)31-23-25-32(48-5)26-24-31)36(52-42(39)53-6)35(29(3)43)44-40(47)33-27-30(21-8-2)28-45(33)4;/h23-26,29-30,33,35-39,41-42H,7-22,27-28H2,1-6H3,(H,44,47);1H/t29-,30+,33-,35+,36+,37-,38-,39+,41?,42+;/m0./s1 |
InChI-Schlüssel |
LPKCLSLUZFUNOT-WUALVBJCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]3C[C@H](CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





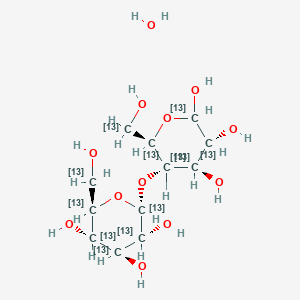
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
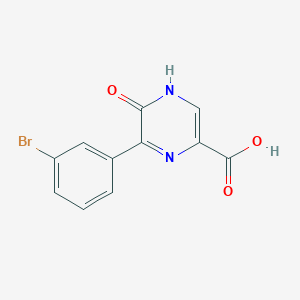
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
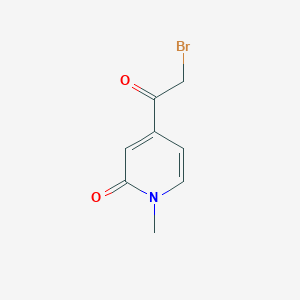
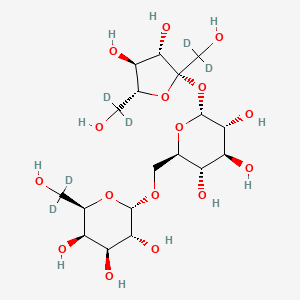
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)


